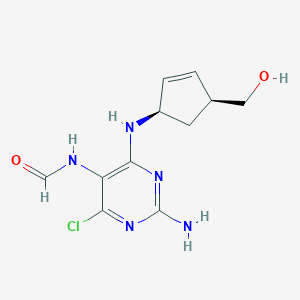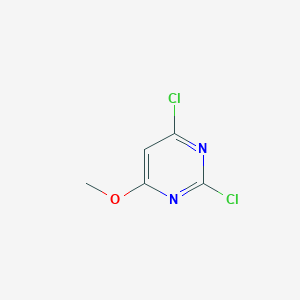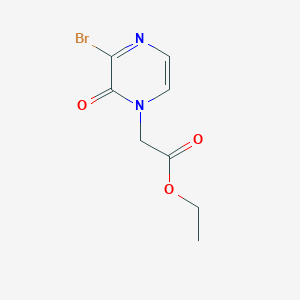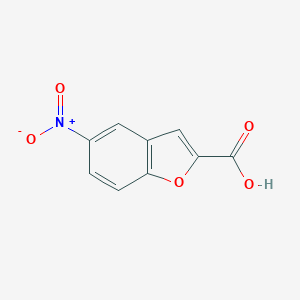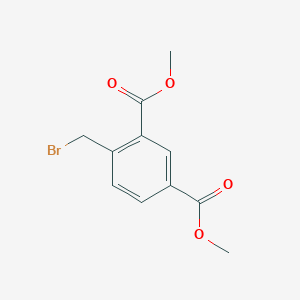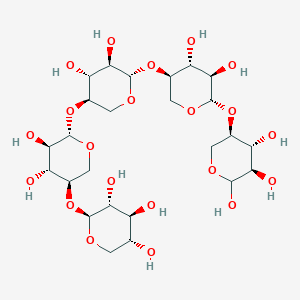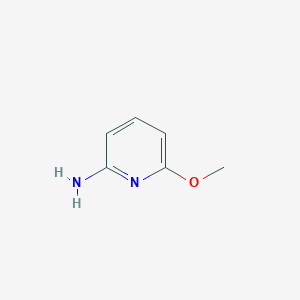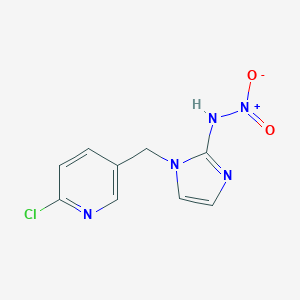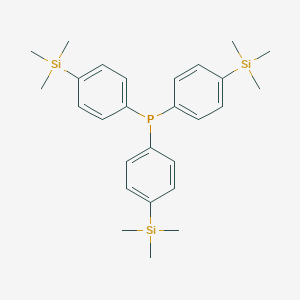
Phosphine, tris(4-(trimethylsilyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, tris(4-(trimethylsilyl)phenyl)-, also known as TMS-Ph3P, is a highly reactive and versatile organophosphorus compound. It is widely used in organic synthesis, catalysis, and medicinal chemistry due to its unique properties.
Wirkmechanismus
Phosphine, tris(4-(trimethylsilyl)phenyl)- acts as a ligand for transition metal catalysts, facilitating the reaction between the metal and the substrate. The coordination of Phosphine, tris(4-(trimethylsilyl)phenyl)- to the metal center enhances the reactivity of the metal and stabilizes the intermediate species, leading to faster and more efficient reactions. Phosphine, tris(4-(trimethylsilyl)phenyl)- also acts as a reducing agent, donating electrons to the metal center and promoting the formation of the desired product.
Biochemische Und Physiologische Effekte
Phosphine, tris(4-(trimethylsilyl)phenyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if mishandled. It is important to use proper safety precautions when working with Phosphine, tris(4-(trimethylsilyl)phenyl)-.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphine, tris(4-(trimethylsilyl)phenyl)- has many advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and instability in certain conditions. It is important to carefully consider the properties of Phosphine, tris(4-(trimethylsilyl)phenyl)- when designing experiments and to use proper safety precautions.
Zukünftige Richtungen
There are many future directions for the use of Phosphine, tris(4-(trimethylsilyl)phenyl)- in scientific research. One potential area of focus is the development of new catalytic reactions using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a ligand. Another area of interest is the synthesis of biologically active compounds using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Phosphine, tris(4-(trimethylsilyl)phenyl)-. Overall, Phosphine, tris(4-(trimethylsilyl)phenyl)- has great potential for a wide range of research applications and is an important tool in organic synthesis, catalysis, and medicinal chemistry.
Synthesemethoden
Phosphine, tris(4-(trimethylsilyl)phenyl)- can be synthesized by reacting triphenylphosphine with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction yields Phosphine, tris(4-(trimethylsilyl)phenyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and cost-effective, making Phosphine, tris(4-(trimethylsilyl)phenyl)- a popular choice for many research applications.
Wissenschaftliche Forschungsanwendungen
Phosphine, tris(4-(trimethylsilyl)phenyl)- is widely used in organic synthesis as a ligand for transition metal catalysis. It has been shown to be an effective catalyst for various reactions such as cross-coupling, hydrogenation, and C-H activation. Phosphine, tris(4-(trimethylsilyl)phenyl)- is also used in medicinal chemistry as a building block for the synthesis of biologically active compounds. Its unique properties make it a valuable tool for many research applications.
Eigenschaften
CAS-Nummer |
18848-96-9 |
|---|---|
Produktname |
Phosphine, tris(4-(trimethylsilyl)phenyl)- |
Molekularformel |
C27H39PSi3 |
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
tris(4-trimethylsilylphenyl)phosphane |
InChI |
InChI=1S/C27H39PSi3/c1-29(2,3)25-16-10-22(11-17-25)28(23-12-18-26(19-13-23)30(4,5)6)24-14-20-27(21-15-24)31(7,8)9/h10-21H,1-9H3 |
InChI-Schlüssel |
JBGZDPADFXLUTA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
Andere CAS-Nummern |
18848-96-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



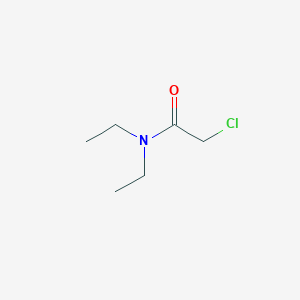
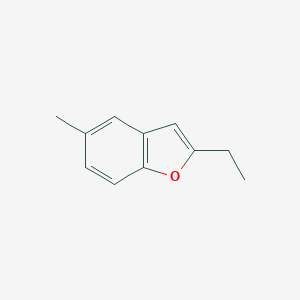

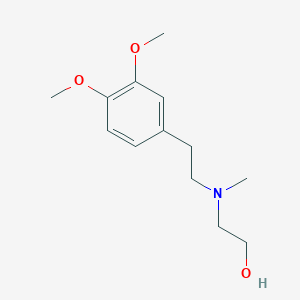
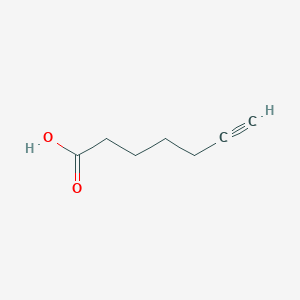
![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)
